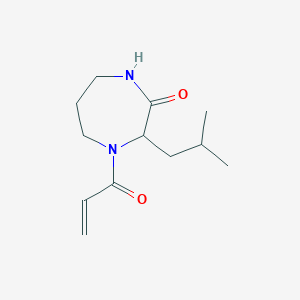
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanes. It is also known as Ro 15-4513, and it has been extensively used in scientific research due to its unique properties. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has been extensively used in scientific research due to its unique properties. The compound is a selective antagonist of the benzodiazepine site of the GABAA receptor. It has been used to study the mechanism of action of benzodiazepines and their effects on the central nervous system. The compound has also been used to study the role of GABAA receptors in the regulation of anxiety, sleep, and memory.
Mechanism Of Action
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one is a selective antagonist of the benzodiazepine site of the GABAA receptor. It binds to the receptor and prevents the binding of benzodiazepines to the receptor. The GABAA receptor is a ligand-gated ion channel that is responsible for the inhibitory neurotransmission in the central nervous system. The binding of GABA to the receptor opens the ion channel, allowing the influx of chloride ions and hyperpolarization of the neuron. The binding of benzodiazepines to the receptor enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission. The antagonist activity of 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one prevents the binding of benzodiazepines to the receptor, leading to decreased inhibitory neurotransmission.
Biochemical And Physiological Effects
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has been shown to have a range of biochemical and physiological effects. The compound has been shown to decrease anxiety and induce sleep in animal models. It has also been shown to impair memory and learning in animal models. The compound has been shown to have a low toxicity profile and has been used in a range of in vitro and in vivo experiments.
Advantages And Limitations For Lab Experiments
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has several advantages and limitations for lab experiments. The compound has a high selectivity for the benzodiazepine site of the GABAA receptor, making it a useful tool for studying the mechanism of action of benzodiazepines. The compound has also been shown to have a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, the compound has a relatively short half-life, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one. The compound has been extensively studied for its mechanism of action, but there is still much to learn about the effects of the compound on the central nervous system. Future research could focus on the effects of the compound on different subtypes of GABAA receptors and the role of the compound in the regulation of anxiety, sleep, and memory. The compound could also be used in the development of new drugs for the treatment of anxiety disorders and other neurological conditions.
Synthesis Methods
The synthesis of 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one involves the reaction of 2-methyl-2-propen-1-ol with ethyl chloroformate to form ethyl 2-methyl-2-propen-1-yl carbonate. The ethyl 2-methyl-2-propen-1-yl carbonate is then reacted with 1,4-diazepane-2,5-dione to form 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one. The synthesis method is relatively simple and has been widely used in scientific research.
properties
IUPAC Name |
3-(2-methylpropyl)-4-prop-2-enoyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-11(15)14-7-5-6-13-12(16)10(14)8-9(2)3/h4,9-10H,1,5-8H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEYMNDPMDIBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCCCN1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

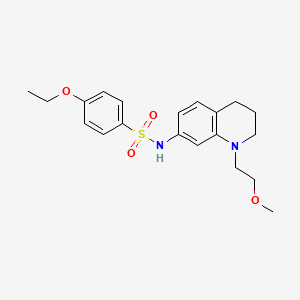
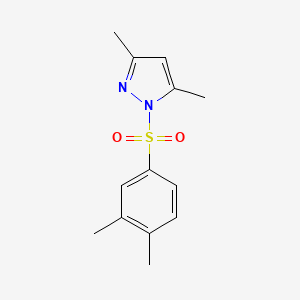

![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)
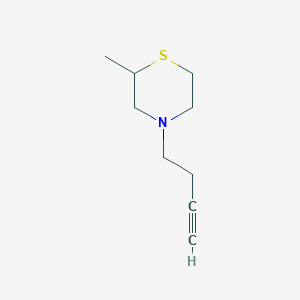
![8-((2-Fluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)
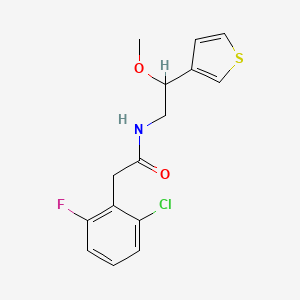
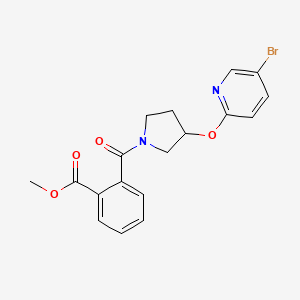
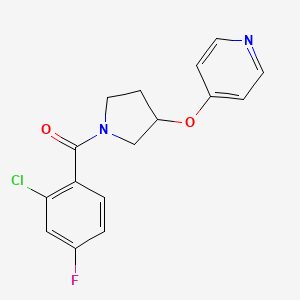
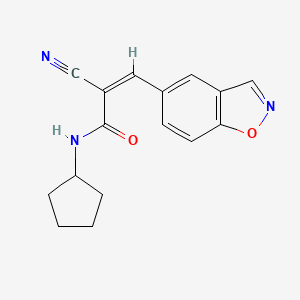

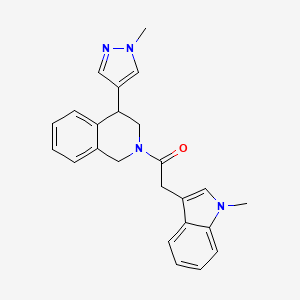
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)